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Compound of Interest

Compound Name:
1-(Methylsulfonyl)piperidin-4-

amine

Cat. No.: B1280446 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a

synthetic protocol for the chemical compound 1-(Methylsulfonyl)piperidin-4-amine. Due to

the limited availability of public domain experimental spectra, this document presents available

mass spectrometry data alongside predicted Nuclear Magnetic Resonance (NMR) and Infrared

(IR) spectroscopic data to serve as a valuable reference for researchers. The methodologies

for the synthesis and general spectroscopic analysis are also detailed.

Chemical Structure and Properties
IUPAC Name: 1-(Methylsulfonyl)piperidin-4-amine

CAS Number: 402927-97-3

Molecular Formula: C₆H₁₄N₂O₂S[1]

Molecular Weight: 178.26 g/mol [1]

Spectroscopic Data
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The following sections summarize the available and predicted spectroscopic data for 1-
(Methylsulfonyl)piperidin-4-amine.

Mass Spectrometry
The mass spectrometry data confirms the molecular weight of the compound.

Technique Ion/Fragment m/z Reference

Electrospray

Ionization (ESI-MS)
[M+H]⁺ 179 [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 1-(Methylsulfonyl)piperidin-4-amine is not readily available in the

public domain. The following tables present predicted ¹H and ¹³C NMR data. These predictions

are based on standard chemical shift values and structural analysis and should be used as an

estimation pending experimental verification.

Table 2.1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~ 3.65 d, J ≈ 12 Hz 2H
Piperidine H2/H6

(axial)

~ 2.90 m 1H Piperidine H4

~ 2.80 s 3H -SO₂CH₃

~ 2.75 dt, J ≈ 12, 2 Hz 2H
Piperidine H2/H6

(equatorial)

~ 1.95 m 2H
Piperidine H3/H5

(axial)

~ 1.45 m 2H
Piperidine H3/H5

(equatorial)

~ 1.30 br s 2H -NH₂

Table 2.2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 49.0 Piperidine C4

~ 46.5 Piperidine C2/C6

~ 35.0 -SO₂CH₃

~ 33.0 Piperidine C3/H5

Infrared (IR) Spectroscopy
An experimental IR spectrum for 1-(Methylsulfonyl)piperidin-4-amine is not publicly

available. Table 3 presents the predicted characteristic IR absorption bands.

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Vibration

3370 - 3250 Medium, Broad N-H stretch (amine)

2950 - 2850 Medium C-H stretch (aliphatic)

1590 - 1500 Medium N-H bend (amine)

1320 - 1280 Strong
S=O stretch (sulfonamide,

asymmetric)

1160 - 1120 Strong
S=O stretch (sulfonamide,

symmetric)

970 - 930 Medium S-N stretch

Experimental Protocols
The following protocols describe the synthesis of 1-(Methylsulfonyl)piperidin-4-amine and

general procedures for acquiring spectroscopic data.

Synthesis of 1-(Methylsulfonyl)piperidin-4-amine[2]
This procedure outlines the deprotection of a Boc-protected precursor to yield the target

compound.

Dissolution: Dissolve tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (6.30 g, 22.63

mmol) in dichloromethane (DCM, 74 mL).

Acid Addition: Add trifluoroacetic acid (TFA, 17.4 mL, 226 mmol) to the solution.

Reaction: Stir the reaction mixture at room temperature for 16 hours.

Solvent Removal: After the reaction is complete, remove the solvent by distillation under

reduced pressure.

Precipitation and Filtration: Dilute the crude product with diethyl ether at 40 °C. Collect the

resulting precipitate by filtration.

Washing and Drying: Wash the precipitate with water and dry it.
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Purification: Dissolve the dried product in methanol (MeOH). Add polymer-loaded

bicarbonate (PL-HCO₃ MP resin) and stir the suspension for several minutes.

Final Isolation: Remove the resin by filtration and remove the solvent from the filtrate by

distillation under reduced pressure to yield 1-(Methylsulfonyl)piperidin-4-amine.

Synthesis of 1-(Methylsulfonyl)piperidin-4-amine

tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Stir at RT, 16h
(Deprotection)

DCM, TFA

Solvent Removal

Precipitation with Diethyl Ether

Filtration and Washing

Purification with PL-HCO3 Resin

Final Product:
1-(Methylsulfonyl)piperidin-4-amine

Click to download full resolution via product page

Caption: Synthesis workflow for 1-(Methylsulfonyl)piperidin-4-amine.
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General Spectroscopic Methods
The following are general protocols that can be adapted for the spectroscopic characterization

of 1-(Methylsulfonyl)piperidin-4-amine.

General Spectroscopic Analysis Workflow

Sample Preparation

Instrumental Analysis

Data Processing

1-(Methylsulfonyl)piperidin-4-amine

Dissolve in deuterated solvent (e.g., CDCl3, DMSO-d6) Prepare as KBr pellet or thin film Dissolve in suitable solvent (e.g., MeOH, ACN)

1H and 13C NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry (e.g., ESI-MS)

Process spectra (phasing, baseline correction, integration) Identify characteristic absorption bands Determine m/z of molecular ion and fragments

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

3.2.1. NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain

a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum, potentially using a proton-decoupled

pulse sequence.

Data Processing: Process the raw data using appropriate software for Fourier

transformation, phase correction, baseline correction, and peak integration. Chemical shifts

should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2.2. IR Spectroscopy

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the

solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can

be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-transparent

window (e.g., NaCl), and allowing the solvent to evaporate.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400

cm⁻¹).

Data Analysis: Identify and assign the major absorption bands to the corresponding

functional group vibrations.

3.2.3. Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile, with or without the addition of a small amount of

formic acid to promote ionization.

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI).

Data Acquisition: Introduce the sample solution into the mass spectrometer and acquire the

mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
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Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any

significant fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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